

Application Notes and Protocols: A Proposed Synthesis of DG051 Free Acid

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Compound of Interest

Compound Name: DG051 (free acid)

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Abstract

This document provides a comprehensive, research-grade guide to a proposed synthesis of DG051 free acid, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H). Given the absence of a publicly available, detailed synthetic protocol, this application note outlines a plausible and scientifically sound synthetic route based on well-established, high-yield chemical transformations. The proposed synthesis involves a three-step sequence commencing with a Buchwald-Hartwig amination to construct the core diarylamine structure, followed by a nitro group reduction, and culminating in a urea formation reaction. This guide is intended for an audience with a strong background in synthetic organic chemistry and provides in-depth explanations of the reaction mechanisms, step-by-step protocols, and guidance on the characterization and purification of the target molecule.

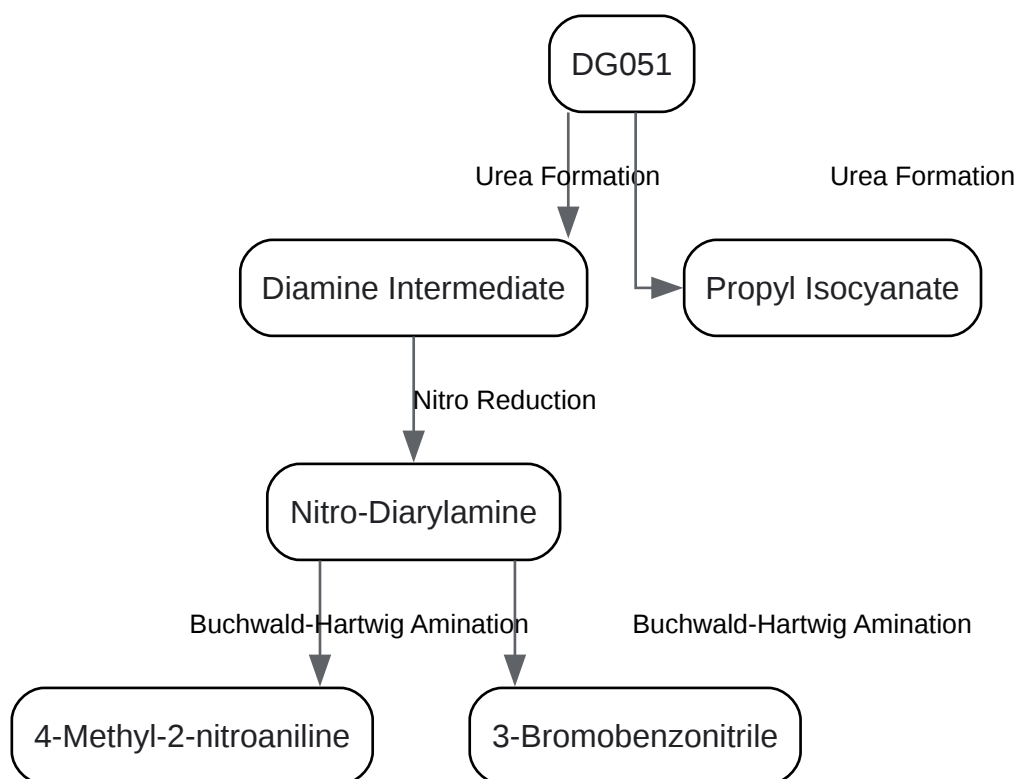
Introduction to DG051

DG051 is a small-molecule drug candidate that has been investigated for its potential in preventing heart attacks. It functions by inhibiting leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of leukotriene B4 (LTB4). LTB4 is a potent pro-inflammatory mediator implicated in a variety of inflammatory diseases. By reducing the production of LTB4, DG051 can modulate the inflammatory response, which is a critical component in the pathogenesis of atherosclerosis and subsequent cardiovascular events. The chemical structure of DG051 is N-(2-((3-cyanophenyl)amino)-5-methylphenyl)-N'-propylurea.

Proposed Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of DG051 suggests a convergent synthetic strategy. The final urea functional group can be disconnected to reveal a diamine intermediate and propyl isocyanate. The diarylamine bond within the diamine can be retrosynthetically cleaved via a C-N disconnection, which points to a Buchwald-Hartwig amination reaction between a substituted aniline and an aryl halide as a key strategic step.

Caption: Proposed retrosynthetic analysis of DG051.



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Detailed Experimental Protocols

This section details the proposed three-step synthesis of DG051 free acid.

Step 1: Synthesis of N-(3-cyanophenyl)-4-methyl-2-nitroaniline (Intermediate 2)

This step employs a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond between 4-methyl-2-nitroaniline and 3-bromobenzonitrile.[1]

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity (mmol)	Mass/Volume
4-Methyl-2-nitroaniline	152.15	10.0	1.52 g
3-Bromobenzonitrile	182.02	10.0	1.82 g
Palladium(II) Acetate (Pd(OAc) ₂)	224.50	0.1	22.5 mg
Xantphos	578.68	0.2	115.7 mg
Cesium Carbonate (Cs ₂ CO ₃)	325.82	20.0	6.52 g
Anhydrous Toluene	-	-	50 mL

Protocol:

- To an oven-dried Schlenk flask, add 4-methyl-2-nitroaniline (1.52 g, 10.0 mmol), 3-bromobenzonitrile (1.82 g, 10.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), Xantphos (115.7 mg, 0.2 mmol), and cesium carbonate (6.52 g, 20.0 mmol).
- Evacuate and backfill the flask with argon three times.

- Add anhydrous toluene (50 mL) via syringe.
- Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
- Wash the Celite pad with additional ethyl acetate (2 x 20 mL).
- Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(3-cyanophenyl)-4-methyl-2-nitroaniline as a solid.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.^[1] The use of a bulky electron-rich phosphine ligand like Xantphos is crucial for promoting the catalytic cycle and achieving high yields, especially with potentially challenging substrates. Cesium carbonate is an effective base for this transformation.^[2]

Step 2: Synthesis of N1-(3-cyanophenyl)-4-methylbenzene-1,2-diamine (Intermediate 1)

This step involves the reduction of the nitro group to a primary amine using tin(II) chloride dihydrate.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity (mmol)	Mass/Volume
N-(3-cyanophenyl)-4-methyl-2-nitroaniline	253.25	8.0	2.03 g
Tin(II) Chloride Dihydrate (SnCl ₂ ·2H ₂ O)	225.63	40.0	9.03 g
Ethanol	-	-	80 mL
Saturated Sodium Bicarbonate Solution (aq.)	-	-	As needed

Protocol:

- In a round-bottom flask, dissolve N-(3-cyanophenyl)-4-methyl-2-nitroaniline (2.03 g, 8.0 mmol) in ethanol (80 mL).
- Add tin(II) chloride dihydrate (9.03 g, 40.0 mmol) to the solution.
- Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
- Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
- Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude N1-(3-cyanophenyl)-4-methylbenzene-1,2-diamine can be used in the next step without further purification if deemed sufficiently pure by NMR analysis. Otherwise, it can be

purified by column chromatography.

Rationale: The reduction of an aromatic nitro group in the presence of other reducible functional groups like a nitrile can be selectively achieved using reagents such as tin(II) chloride. This method is generally effective and proceeds under relatively mild conditions.

Step 3: Synthesis of N-(2-((3-cyanophenyl)amino)-5-methylphenyl)-N'-propylurea (DG051 Free Acid)

The final step is the formation of the urea by reacting the diamine intermediate with propyl isocyanate.[3]

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity (mmol)	Mass/Volume
N1-(3-cyanophenyl)-4-methylbenzene-1,2-diamine	223.28	7.0	1.56 g
Propyl Isocyanate	85.11	7.7	0.75 mL
Anhydrous Tetrahydrofuran (THF)	-	-	70 mL

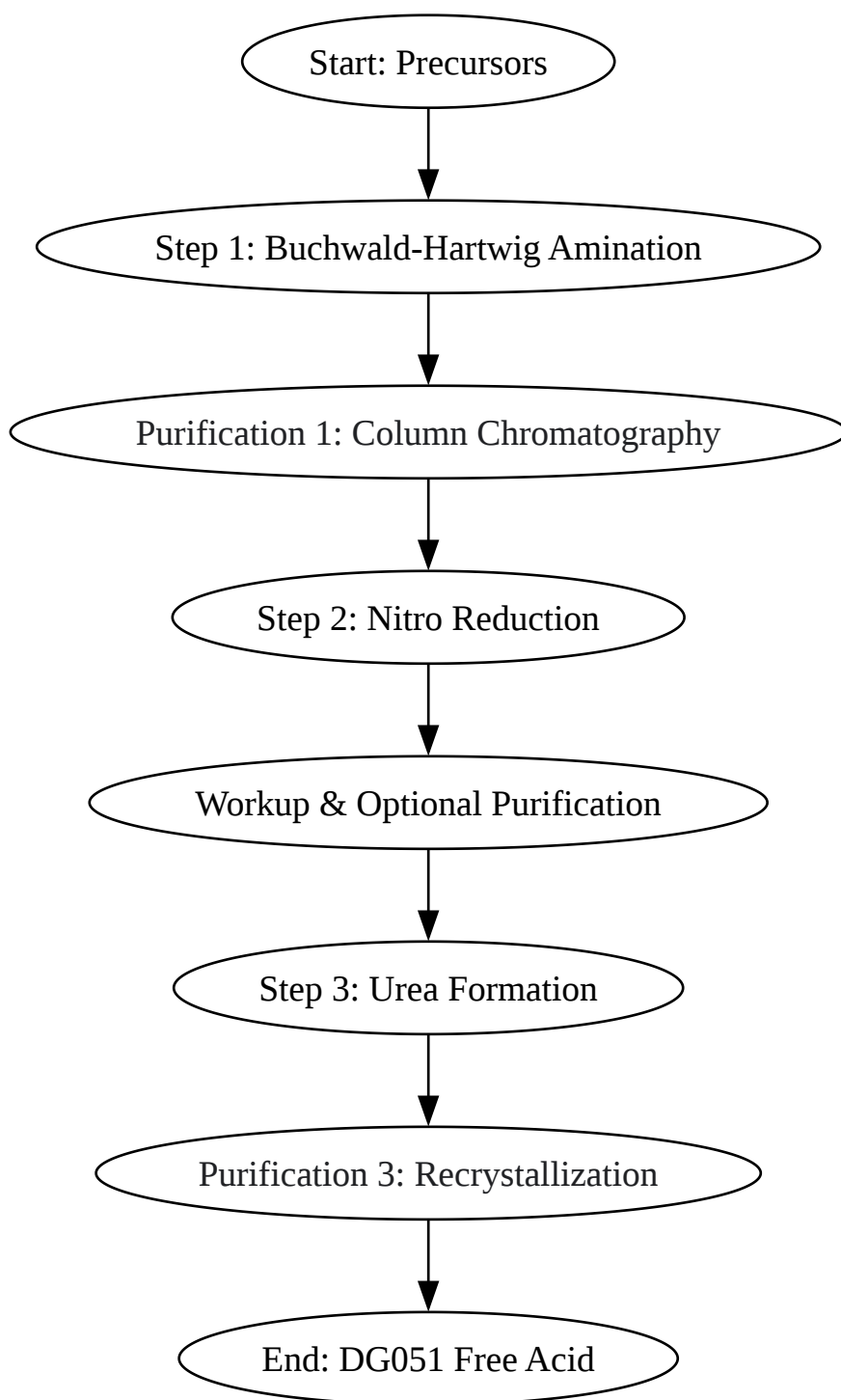
Protocol:

- Dissolve N1-(3-cyanophenyl)-4-methylbenzene-1,2-diamine (1.56 g, 7.0 mmol) in anhydrous THF (70 mL) in a round-bottom flask under an argon atmosphere.
- To this stirring solution, add propyl isocyanate (0.75 mL, 7.7 mmol) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

- Upon completion, remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield DG051 free acid as a solid.[4]

Rationale: The reaction between a primary amine and an isocyanate is a highly efficient and straightforward method for the synthesis of ureas.[5] The reaction typically proceeds at room temperature without the need for a catalyst.

Overall Workflow



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Sources

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